molecular formula C20H34O2 B14635744 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol CAS No. 57069-92-8

2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol

Cat. No.: B14635744
CAS No.: 57069-92-8
M. Wt: 306.5 g/mol
InChI Key: MQGOPGSIDGVDOU-UHFFFAOYSA-N
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Description

2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol is an organic compound with a unique structure characterized by multiple methyl groups and a diol functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by the introduction of the diol functionality through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of the diol groups to carbonyl compounds.

    Reduction: Reduction of the alkyne groups to alkenes or alkanes.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6,11,15-Tetramethylhexadecane: Similar structure but lacks the diol functionality.

    2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene: Contains multiple double bonds instead of the alkyne groups.

    (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: A related compound with a formate ester group.

Properties

IUPAC Name

2,6,11,15-tetramethylhexadeca-7,9-diyne-6,11-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h17-18,21-22H,9-12,15-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGOPGSIDGVDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C#CC#CC(C)(CCCC(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70853121
Record name 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57069-92-8
Record name 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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